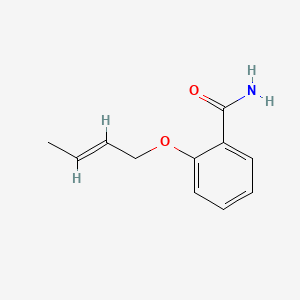

o-(2-Butenyloxy)benzamide

Description

o-(2-Butenyloxy)benzamide (CAS: 91132-71-7) is a benzamide derivative characterized by a 2-butenyloxy group (-O-CH₂CH=CH₂) attached to the ortho position of the benzamide core. Benzamides are a versatile class of compounds with diverse biological activities, including enzyme inhibition, receptor modulation, and antimicrobial properties. The structural flexibility of the benzamide scaffold allows for modifications that fine-tune pharmacological properties such as potency, selectivity, and bioavailability.

Properties

CAS No. |

91132-71-7 |

|---|---|

Molecular Formula |

C11H13NO2 |

Molecular Weight |

191.23 g/mol |

IUPAC Name |

2-[(E)-but-2-enoxy]benzamide |

InChI |

InChI=1S/C11H13NO2/c1-2-3-8-14-10-7-5-4-6-9(10)11(12)13/h2-7H,8H2,1H3,(H2,12,13)/b3-2+ |

InChI Key |

QJGOBHIVDQBUFT-NSCUHMNNSA-N |

SMILES |

CC=CCOC1=CC=CC=C1C(=O)N |

Isomeric SMILES |

C/C=C/COC1=CC=CC=C1C(=O)N |

Canonical SMILES |

CC=CCOC1=CC=CC=C1C(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Benzamide Derivatives

Impact of Substituents on Activity

Alkylenoxy Linkers

- This may enhance binding to hydrophobic enzyme pockets or receptors.

- FtsZ Inhibitors: Linear or branched alkylenoxy linkers (e.g., O-(alkylphenyl)benzamides) improve inhibitory activity against bacterial FtsZ, a target for antimicrobial agents.

Aromatic and Heterocyclic Substituents

- Roflumilast : The dichloropyridyl group enhances selectivity for PDE4 over other phosphodiesterase isoforms, while the difluoromethoxy group improves metabolic stability .

- Sulfamoyl Benzamides : Sulfonamido groups form critical hydrogen bonds with glucokinase (e.g., Arg63), driving allosteric activation. Substitutions here correlate with EC₅₀ values ≤1 μM .

Electron-Donating Groups

Comparative Pharmacological Profiles

Enzyme Inhibition

- PDE4 Inhibition : Roflumilast (IC₅₀ = 0.8 nM) outperforms rolipram (IC₅₀ = 10–600 nM), highlighting the importance of difluoromethoxy and dichloropyridyl groups for potency .

- Tubulin Binding : Compound 16b’s 3,4,5-trimethoxyphenyl moiety mimics colchicine-site binders, achieving higher affinity than chloro derivatives (e.g., 16d) .

Receptor Targeting

- P2X7 Antagonists : Modifications at R1–R3 (Pfizer compounds) retain efficacy in blocking IL-1β release, suggesting tolerance for diverse substituents in receptor antagonism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.